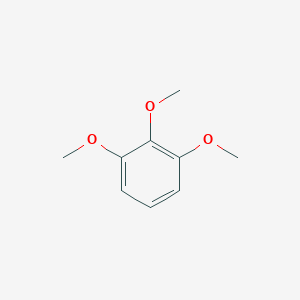

1,2,3-Trimethoxybenzene

概述

准备方法

1,2,3-三甲氧基苯可以通过多种方法合成。 一种常见的合成路线包括在四丁基溴化铵等碱的存在下,使邻苯三酚与硫酸二甲酯反应 . 然后对反应混合物进行结晶和纯化步骤以获得最终产物。该过程涉及以下步骤:

- 邻苯三酚、水和四丁基溴化铵在反应器中混合。

- 缓慢加入硫酸二甲酯和工业液体碱。

- 将温度降低至 20°C 进行结晶。

- 通过离心脱水获得粗产物。

- 通过与乙醇和水混合,然后加热和结晶进一步纯化粗产物。

- 最终产物通过精馏和蒸馏获得 .

化学反应分析

1,2,3-三甲氧基苯经历各种化学反应,包括:

傅克酰化反应: 在三氯化铝 (AlCl3) 的存在下,1,2,3-三甲氧基苯与己二酰氯反应,通过涉及傅克酰化反应和羟醛缩合的级联反应生成环戊烯衍生物.

缩合反应: 它与 2,4-二氨基-5-(羟甲基)嘧啶反应生成 2,4-二氨基-5-(2,3,4-三甲氧基苄基)嘧啶.

氧化和还原: 该化合物可以在适当条件下发生氧化和还原反应,尽管这些反应的具体细节很少见文献记录。

科学研究应用

Chemical Synthesis

1. Pharmaceutical Synthesis

TMB is utilized as a precursor in the synthesis of various pharmaceuticals. Its unique structure allows for the modification of the benzene ring, facilitating the creation of complex organic molecules. For instance, TMB has been involved in reactions leading to the formation of biologically active compounds with antidiabetic properties and other therapeutic effects .

2. Dyes and Pigments

The compound serves as a key intermediate in the production of dyes and pigments. The methoxy groups on the benzene ring enhance the electron-donating ability of TMB, making it suitable for dye synthesis through electrophilic aromatic substitution reactions .

Material Science

1. Polymer Chemistry

TMB is also applied in polymer chemistry as a monomer or additive. Its incorporation into polymer matrices can improve thermal stability and mechanical properties. Research indicates that TMB can participate in polymerization reactions to form thermally stable materials .

2. Organic Electronics

In the field of organic electronics, TMB has been studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its photophysical properties make it a suitable candidate for light-absorbing layers in these devices .

Analytical Chemistry

1. Derivatization Agent

TMB acts as a derivatizing agent in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) applications. It enhances the volatility and detectability of compounds during analysis .

2. Spectroscopic Studies

Studies have shown that TMB can be used to investigate solvent effects on photoinduced electron transfer reactions, providing insights into molecular interactions in various environments .

Case Studies

Case Study 1: Biofield Energy Treatment Effects

A study explored the effects of biofield energy treatment on TMB's isotopic abundance ratios. The findings indicated significant enhancements in isotopic ratios after treatment, suggesting potential applications in developing new chemicals and pharmaceuticals through kinetic isotope effects .

Case Study 2: Cascade Reactions with AlCl3

Research involving TMB reacted with adipoyl chloride in the presence of AlCl3 demonstrated its utility in cascade reactions leading to cyclopentene derivatives with notable biological activities such as acetylcholinesterase inhibition . The structural properties of these derivatives were analyzed using density functional theory (DFT), revealing their potential as therapeutic agents.

Data Tables

作用机制

1,2,3-三甲氧基苯的具体作用机制在文献中没有得到很好的记录。它可能通过与涉及电子转移反应和缩合过程的分子靶标和途径相互作用来发挥其作用。需要进一步研究以阐明该化合物发挥其作用的确切分子机制。

相似化合物的比较

1,2,3-三甲氧基苯可以与其他三甲氧基苯异构体进行比较,例如 1,3,5-三甲氧基苯。虽然这两种化合物具有相似的分子式 (C9H12O3),但它们在苯环上甲氧基的位置不同。 1,3,5-三甲氧基苯以其在各种醇和酸上裂解对甲氧基苄基保护基团的使用而闻名 . 此外,它是中国月季品种中的一种主要香味化合物 . 1,2,3-三甲氧基苯中甲氧基的独特定位赋予了它与异构体相比独特的化学性质和反应性。

生物活性

1,2,3-Trimethoxybenzene, also known as methylsyringol or pyrogallol trimethyl ether, is a member of the anisole class of organic compounds. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in various health conditions. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- Chemical Formula : CHO

- Molecular Weight : 168.19 g/mol

- Solubility : Slightly soluble in water

- pKa : Extremely weak basic (essentially neutral)

Antidiabetic Potential

Research indicates that derivatives of this compound exhibit significant antidiabetic properties. In a study investigating the compound's effect on metabolic enzymes, it was found to inhibit key enzymes involved in glucose metabolism. The mechanism appears to involve modulation of insulin signaling pathways and enhancement of glucose uptake in muscle cells .

Enzyme Inhibition

This compound has been shown to inhibit various enzymes:

- Acetylcholinesterase (AChE) : This inhibition suggests potential applications in neurodegenerative diseases such as Alzheimer's.

- Carbonic Anhydrase (CA) : The compound's ability to inhibit CA indicates possible use in treating conditions like glaucoma or edema .

Antioxidant Activity

The antioxidant properties of this compound have been demonstrated through several assays. The compound scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is crucial for preventing cellular damage and may contribute to its protective effects against chronic diseases .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. This suggests a potential role in managing inflammatory conditions such as arthritis or inflammatory bowel disease .

Study on Antidiabetic Effects

A clinical study examined the effects of a derivative of this compound on patients with type 2 diabetes. The results indicated a significant reduction in fasting blood glucose levels and improved insulin sensitivity after a 12-week treatment period. Participants also reported fewer side effects compared to traditional antidiabetic medications .

Neuroprotective Effects

Another study focused on the neuroprotective capabilities of this compound derivatives in animal models of Alzheimer's disease. The findings suggested that these compounds could improve cognitive function and reduce amyloid plaque formation in the brain .

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Signaling Pathways : The compound influences insulin signaling and oxidative stress response pathways.

- Enzyme Interaction : Direct inhibition of enzymes such as AChE and CA alters metabolic and neurological processes.

- Radical Scavenging : The antioxidant capacity helps mitigate oxidative damage at the cellular level.

Summary Table of Biological Activities

属性

IUPAC Name |

1,2,3-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUILBNAQILVHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060899 | |

| Record name | Benzene, 1,2,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 1,2,3-Trimethoxybenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | 1,2,3-Trimethoxybenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

634-36-6 | |

| Record name | 1,2,3-Trimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylsyringol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRIMETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRE1O894FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1,2,3-trimethoxybenzene?

A1: this compound is an organic compound belonging to the class of substituted benzenes. It serves as a crucial building block in synthesizing various chemicals and pharmaceutical agents. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula for this compound is C9H12O3, and its molecular weight is 168.19 g/mol. []

Q3: How can this compound be synthesized in an environmentally friendly way?

A3: this compound can be synthesized using a green chemistry approach. This method utilizes pyrogallic acid and dimethyl carbonate as starting materials, with an ionic liquid ([Bmim]Br) acting as a catalyst. This approach replaces conventionally used toxic reagents with safer alternatives. []

Q4: What spectroscopic techniques are commonly used to characterize this compound?

A4: Several spectroscopic techniques can be used to analyze this compound. These include X-ray diffraction (XRD) for structural characterization, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) for thermal property analysis, and Fourier transform infrared (FT-IR) and ultraviolet-visible (UV-Vis) spectroscopy for identifying functional groups and electronic transitions, respectively. [, , ]

Q5: How does the addition of methoxy groups to benzene affect its solvation free energy in water?

A5: Studies have shown that adding methoxy groups to benzene leads to a near-additive contribution to the free energy of solvation from the gas phase to water. This implies that each methoxy group contributes relatively independently to the overall solvation free energy. Computational studies using different basis sets for calculating electrostatic charges revealed that the 6-31G* charge model most accurately predicted the experimental solvation free energy changes. []

Q6: How does biofield energy treatment impact the isotopic abundance ratios in this compound?

A6: GC-MS analysis of biofield treated this compound showed significant changes in the isotopic abundance ratios of 13C/12C, 2H/1H, and 17O/16O compared to the control sample. These changes were particularly pronounced at specific time intervals after treatment. These results indicate a potential for utilizing biofield-treated this compound in applications that exploit kinetic isotope effects. []

Q7: Can this compound undergo regioselective demethylation?

A7: Yes, this compound can undergo regioselective demethylation. Studies have shown that reacting it with aluminum chloride (AlCl3) in dichloromethane can selectively remove the methyl group at the 4-position. This reaction offers a novel method for the selective demethylation of aryl ethers. []

Q8: What is the role of this compound in the synthesis of trimetazidine hydrochloride?

A8: this compound serves as a starting material in an improved synthetic route for trimetazidine hydrochloride. The process involves chloromethylation of this compound, followed by condensation with piperazine and subsequent salt formation with hydrochloric acid. This optimized method offers advantages like lower cost, fewer steps, simpler operation, and milder reaction conditions, making it suitable for industrial-scale production. []

Q9: How does this compound contribute to the aroma profile of Pu-erh tea?

A9: this compound is a key aroma compound found in Pu-erh tea, especially in ripened varieties. It contributes a distinct stale and musty aroma to the tea infusion. The concentration of this compound increases during the pile-fermentation process used in producing ripened Pu-erh tea. [, , , , ]

Q10: What is the significance of this compound in lignin structural analysis?

A10: this compound, along with other di- and trimethoxybenzene derivatives, serves as a valuable marker for analyzing lignin structure. These compounds are produced during the thermally assisted hydrolysis and methylation (THM) of lignin, primarily originating from the B ring of the lignin structure. The ratios of different methoxybenzene derivatives provide insights into the degree of hydroxylation and the type of linkages present in the original lignin molecule. []

Q11: How does the conformation of this compound in solution influence its NMR spectra?

A11: NMR studies indicate that this compound exists as a mixture of conformers in solution. These conformers arise from the different possible orientations of the methoxy groups relative to the benzene ring. This conformational flexibility leads to complex NMR spectra, requiring detailed analysis to determine the relative populations of each conformer and their respective spectral contributions. []

Q12: Can this compound be used in studying electron transfer processes?

A12: Yes, this compound can function as an external reductant in studies investigating photoinduced electron transfer. For instance, it has been used to study intramolecular charge shift following the bimolecular reductive quenching of a rhodium(III) polypyridine-diquat dyad. In this system, this compound initiates the reduction of the excited dyad, allowing researchers to probe the subsequent charge-shift processes within the molecule. []

Q13: What is the significance of this compound in understanding exciplex decay processes?

A13: Studies involving exciplexes formed between 9-cyanophenanthrene and this compound have provided valuable insights into the mechanisms governing exciplex decay. By analyzing exciplex emission spectra and decay rate constants across different solvents, researchers have gained a deeper understanding of the interplay between radiationless transitions and solvent reorganization in excited-state charge recombination processes. []

Q14: What is the role of this compound in the synthesis of 1,3-diarylpropynes?

A14: Research has shown that this compound can be employed as a nucleophilic partner in reactions with N-tosylpropargyl amine, catalyzed by AuCl3. This reaction leads to the formation of 1,3-diarylpropynes, which are valuable building blocks in organic synthesis. The reaction proceeds efficiently under mild conditions, highlighting the potential of this approach for constructing diverse 1,3-diarylpropyne derivatives. [, ]

Q15: Can this compound undergo selective nucleophilic displacement reactions?

A15: Yes, studies have shown that reacting this compound with butyllithium in hexane can selectively displace a specific methoxy group with a butyl group. This reaction is believed to proceed through an addition-elimination mechanism and offers a way to introduce substituents regioselectively into the this compound framework. []

Q16: Can this compound be nitrated?

A16: Yes, but nitration of this compound can lead to unexpected products. Instead of direct nitration at the aromatic ring, reaction with nitric acid in acetic anhydride results in the formation of 2,6-dimethoxyquinone. This outcome suggests an ipso-nitration mechanism, where the nitro group initially adds to the carbon bearing the methoxy group, followed by further transformations to yield the final product. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。